(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
Brand Name: Vulcanchem
CAS No.: 189059-58-3
VCID: VC0128295
InChI: InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1
SMILES: COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

CAS No.: 189059-58-3

Reference Standards

VCID: VC0128295

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.74 g/mol

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol - 189059-58-3

CAS No. 189059-58-3
Product Name (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
Molecular Formula C15H16ClNO3
Molecular Weight 293.74 g/mol
IUPAC Name (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol
Standard InChI InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1
Standard InChIKey PFYJBTBGYMYLPD-CQSZACIVSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O
SMILES COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Canonical SMILES COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Synonyms (αS)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol;
PubChem Compound 11833265
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator